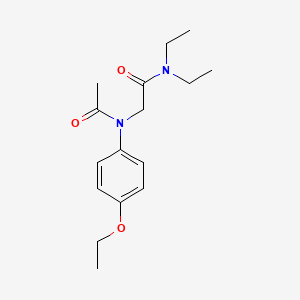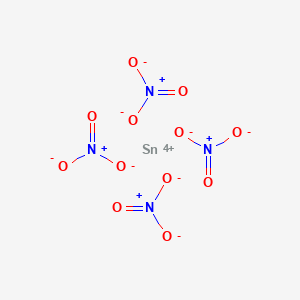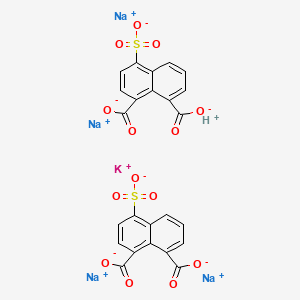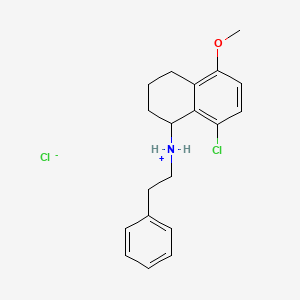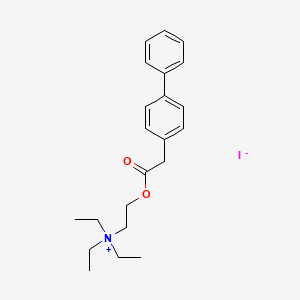
(2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate: is a quaternary ammonium salt that has garnered interest in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which combines the properties of both (2-Hydroxyethyl)triethylammonium iodide and 4-biphenylylacetate, making it a versatile agent in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate typically involves the reaction of (2-Hydroxyethyl)triethylammonium iodide with 4-biphenylylacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in an aqueous medium.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules, aiding in the study of protein-ligand interactions and enzyme kinetics.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and as an additive in the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. Its quaternary ammonium structure allows it to interact with negatively charged biomolecules, facilitating its binding and subsequent biological effects.
Comparación Con Compuestos Similares
- (2-Hydroxyethyl)trimethylammonium iodide
- (2-Hydroxyethyl)triethylammonium chloride
- (2-Hydroxyethyl)triethylammonium bromide
Comparison: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate is unique due to the presence of the 4-biphenylylacetate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility and stability, making it more suitable for certain applications in research and industry. The presence of the biphenyl group also allows for additional interactions with biological targets, potentially leading to more potent effects.
Propiedades
Número CAS |
64048-46-0 |
|---|---|
Fórmula molecular |
C22H30INO2 |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
triethyl-[2-[2-(4-phenylphenyl)acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C22H30NO2.HI/c1-4-23(5-2,6-3)16-17-25-22(24)18-19-12-14-21(15-13-19)20-10-8-7-9-11-20;/h7-15H,4-6,16-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BYFIASYPXXINDD-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


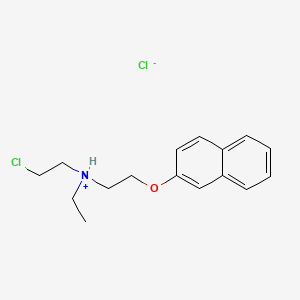
![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
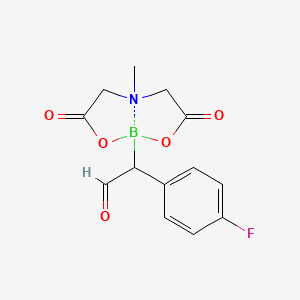


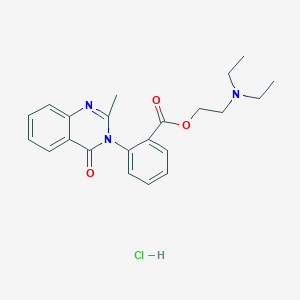

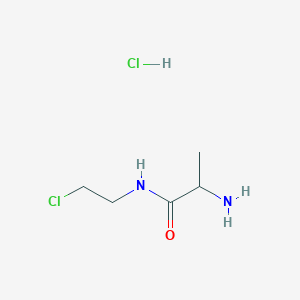
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
